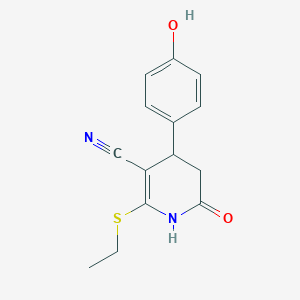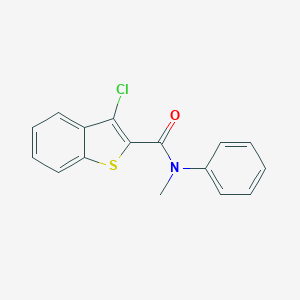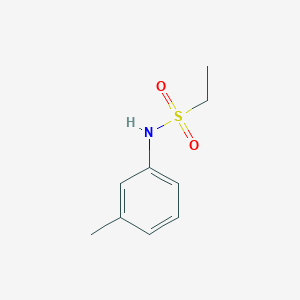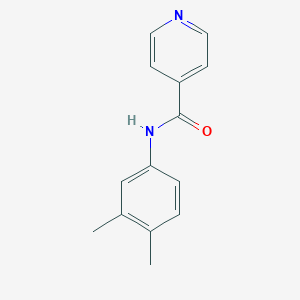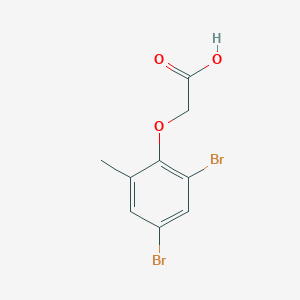![molecular formula C12H11NO4 B188388 [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate CAS No. 249277-70-1](/img/structure/B188388.png)
[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate, also known as DPA, is a chemical compound that has been widely used in scientific research. It is a derivative of pyrrolidone, which is commonly found in many natural products and pharmaceuticals. DPA has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying biological systems. In
Wirkmechanismus
The mechanism of action of [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate is not fully understood, but it is believed to act on several different targets in the body. [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate has been found to modulate the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and glutamate decarboxylase. It has also been found to interact with several neurotransmitter receptors, including the dopamine and glutamate receptors. These interactions may contribute to [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate's therapeutic effects in various diseases.
Biochemische Und Physiologische Effekte
[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin. [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate has also been found to increase the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. These effects may contribute to [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate's therapeutic effects in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and few side effects. However, [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer to animals or cells. It also has a short half-life, which may limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the use of [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate in scientific research. One potential direction is the development of [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate-based drugs for the treatment of various diseases, such as Alzheimer's disease and cancer. Another direction is the exploration of [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate's effects on other neurotransmitter systems, such as the GABA system. Additionally, further research is needed to fully understand the mechanism of action of [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate and its potential therapeutic effects.
Synthesemethoden
The synthesis of [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate involves the reaction of 4-(2,5-dioxopyrrolidin-1-yl)phenol with acetic anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the pure compound. This method has been used to produce [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate in both small and large scales.
Wissenschaftliche Forschungsanwendungen
[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate has been used in a variety of scientific research applications, including drug discovery, neuroscience, and cancer research. It has been found to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate has also been used to study neurotransmitter systems, such as the dopamine and glutamate systems, and their role in behavior and addiction. In cancer research, [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate has been found to inhibit the growth of certain cancer cells, making it a potential anti-cancer agent.
Eigenschaften
CAS-Nummer |
249277-70-1 |
|---|---|
Produktname |
[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate |
Molekularformel |
C12H11NO4 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
[4-(2,5-dioxopyrrolidin-1-yl)phenyl] acetate |
InChI |
InChI=1S/C12H11NO4/c1-8(14)17-10-4-2-9(3-5-10)13-11(15)6-7-12(13)16/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
JDXLEIIPVDNEHV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)CCC2=O |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



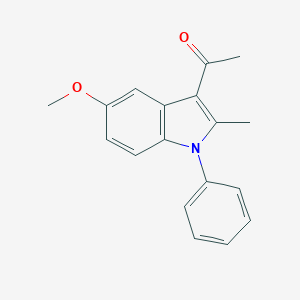

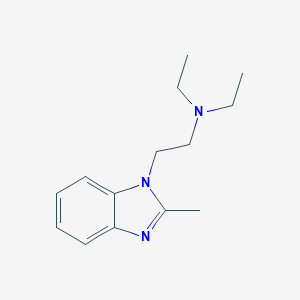
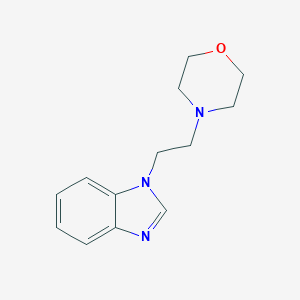
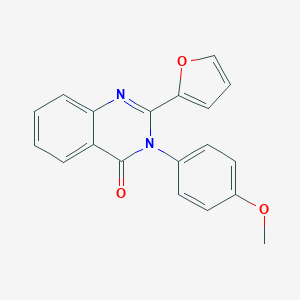
![4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol](/img/structure/B188310.png)
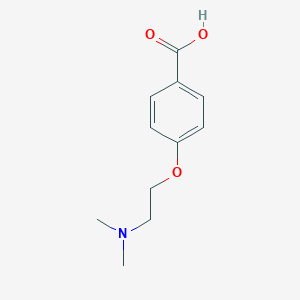
![6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid](/img/structure/B188313.png)
![2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B188315.png)
